REACTION_CXSMILES
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[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.Cl[C:16]1[CH:21]=[CH:20][C:19]([S:22]([NH2:25])(=[O:24])=[O:23])=[CH:18][C:17]=1[N+:26]([O-:28])=[O:27].C(N(CC)CC)C>O1CCOCC1>[C:11]([O:10][C:8]([N:5]1[CH2:4][CH2:3][CH:2]([NH:1][C:16]2[CH:21]=[CH:20][C:19]([S:22](=[O:23])(=[O:24])[NH2:25])=[CH:18][C:17]=2[N+:26]([O-:28])=[O:27])[CH2:7][CH2:6]1)=[O:9])([CH3:14])([CH3:13])[CH3:12]
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Name
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|
Quantity
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8.63 g
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Type
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reactant
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Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
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6 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
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Name
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|
Quantity
|
10.6 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
|
The solvent was removed under vacuum
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Type
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CUSTOM
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Details
|
the material purified by flash column chromatography on silica gel using 50% ethyl acetate in hexanes
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Type
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TEMPERATURE
|
Details
|
increasing to 100% ethyl acetate
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Type
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TEMPERATURE
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Details
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increasing further to 20% methanol in dichloromethane
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Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=C(C=C(C=C1)S(N)(=O)=O)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |